Benzotriazole-1-carboxamide
Description
Significance of the Benzotriazole (B28993) Scaffold in Heterocyclic Chemistry
The benzotriazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a triazole ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile core for developing new pharmacologically active compounds. nih.govresearchgate.netbohrium.com The unique electronic properties of the fused ring system provide a stable yet reactive base for chemical modifications, allowing for the creation of a wide array of derivatives. researchgate.net
Benzotriazole derivatives have demonstrated a broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, antifungal, antiviral, and antioxidant properties. researchgate.netresearchgate.netjocpr.com The scaffold's capacity to be modified with various functional groups enables medicinal chemists to fine-tune the pharmacological profiles of new molecules and explore structure-activity relationships (SAR). gsconlinepress.com Beyond medicine, benzotriazole derivatives are also crucial as corrosion inhibitors, UV filters, and materials for solar cells. researchgate.net
Overview of Benzotriazole-1-carboxamide as a Multifunctional Compound
This compound is a versatile compound recognized for its utility across various industrial and research settings. chemimpex.com Its primary applications include acting as a corrosion inhibitor, especially for protecting metals like copper from oxidation and degradation in industrial fluids and coatings. chemimpex.comchemimpex.comsigmaaldrich.com It is also employed as a UV stabilizer in plastics and coatings, where it protects materials from degradation caused by ultraviolet radiation, thereby extending the lifespan of products exposed to sunlight. chemimpex.comchemimpex.com
In the realm of organic synthesis, this compound serves as a valuable building block and reagent. chemimpex.comchemimpex.com It is recognized as an effective and stable substitute for carbamoyl (B1232498) chloride. gsconlinepress.comtandfonline.com Researchers utilize it for the preparation of other chemical structures, such as mono- and N,N-disubstituted ureas, under mild conditions. sigmaaldrich.comarkat-usa.orgresearchgate.net Its unique structure facilitates the development of novel compounds, making it a key asset in pharmaceutical and agrochemical research. chemimpex.com
Historical Context and Evolution of Research on this compound
Research into benzotriazole and its derivatives dates back to the late 19th century. Initially, these compounds were valued for industrial uses like corrosion inhibition. Their pharmacological potential began to be recognized in the mid-20th century, leading to extensive research into modifying the core structure to create biologically active molecules. The antimicrobial activity of benzotriazole derivatives, for instance, has been a subject of study since the late 1980s. bohrium.com
The development of this compound emerged from this broader exploration. It was identified as a useful reagent for synthesizing other important chemical motifs. For example, research published in 2003 detailed its use as an efficient reagent for preparing urea (B33335) derivatives by reacting it with primary and secondary amines. arkat-usa.orgresearchgate.net A 2008 study described a simple, two-step synthesis of this compound from 1,2-diaminobenzene, highlighting its role as a practical substitute for carbamoyl chloride in chemical synthesis. tandfonline.com This evolution showcases a shift from studying the core scaffold's inherent properties to utilizing its derivatives as tools for constructing more complex molecules.
Current Research Trajectories and Emerging Applications of this compound
Current research continues to build on the established utility of this compound, exploring new applications and refining its synthetic utility. The compound is a key intermediate in the synthesis of molecules with potential therapeutic value. For example, it has been used to create derivatives evaluated for antifungal activity, a critical area of research given the rise of drug-resistant fungal infections. gsconlinepress.comijcrt.org
The compound's role as a guanylating agent is also an area of active investigation. Derivatives such as 1H-Benzotriazole-1-carboxamidine hydrochloride, which can be synthesized from this compound precursors, are used to create guanidine-containing compounds that are important in medicinal chemistry for their interactions with biological receptors and enzymes. researchgate.net Furthermore, research is ongoing into its applications in materials science and analytical chemistry, where it is used as a reagent in methods like spectrophotometry for the detection and quantification of various substances. chemimpex.comchemimpex.com These trajectories underscore the compound's enduring importance as a versatile platform for innovation in chemistry.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5933-29-9 | chemimpex.comnih.gov |
| Molecular Formula | C₇H₆N₄O | chemimpex.comnih.gov |
| Molecular Weight | 162.15 g/mol | chemimpex.comnih.gov |
| Appearance | White to pale yellow powder | chemimpex.com |
| Melting Point | 170 - 175 °C | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| IUPAC Name | This compound | nih.gov |
| InChIKey | UUMXWUNNKCQWHS-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
Key Research Applications of this compound
| Application Area | Description | References |
| Corrosion Inhibition | Effectively prevents corrosion on metals, particularly copper, by forming a protective layer. Used in automotive, aerospace, and manufacturing industries. | chemimpex.comchemimpex.comsigmaaldrich.com |
| UV Stabilization | Acts as a photostabilizer in plastics and coatings, protecting materials from degradation due to UV radiation. | chemimpex.comchemimpex.com |
| Organic Synthesis | Serves as a key reagent and building block for various chemical reactions, notably as a stable substitute for carbamoyl chloride. | chemimpex.comchemimpex.comgsconlinepress.comtandfonline.com |
| Preparation of Ureas | Used for the efficient synthesis of mono- and N,N-disubstituted ureas under mild reaction conditions. | sigmaaldrich.comarkat-usa.orgresearchgate.net |
| Pharmaceutical Research | Acts as a precursor in the synthesis of novel compounds with potential biological activities, including antifungal agents. | chemimpex.comgsconlinepress.comijcrt.org |
| Analytical Chemistry | Employed as a reagent in various analytical methods, including spectrophotometry, to aid in the detection and quantification of substances. | chemimpex.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzotriazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXWUNNKCQWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396222 | |
| Record name | Benzotriazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-29-9 | |
| Record name | 1H-Benzotriazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzotriazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Benzotriazole 1 Carboxamide
Established Synthetic Pathways to Benzotriazole-1-carboxamide
Several methodologies have been developed for the synthesis of this compound, starting from readily available precursors. These methods offer different advantages in terms of efficiency, scalability, and substrate scope.
Synthesis from 1,2-Diaminobenzene and Related Precursors
A well-established and efficient route to this compound begins with 1,2-diaminobenzene (o-phenylenediamine). researchgate.netgsconlinepress.com This method is a two-step process that first involves the formation of an o-aminophenylurea intermediate. gsconlinepress.com The subsequent cyclization of this intermediate yields the target this compound. researchgate.netgsconlinepress.com
Generation via 1-Cyano-1H-benzotriazole Intermediates
This compound can be effectively synthesized from 1-cyano-1H-benzotriazole. This pathway involves the hydrolysis of the cyano group to the corresponding primary amide. The hydrolysis is achieved using hydrogen peroxide, which provides a clean and efficient conversion to this compound. researchgate.net
The precursor, 1-cyano-1H-benzotriazole, is itself prepared from benzotriazole (B28993). The synthesis involves the reaction of benzotriazole with a cyanating agent, such as cyanogen (B1215507) bromide, in the presence of a base. researchgate.net This intermediate serves as a key building block for accessing the target carboxamide.
Utility of Triphosgene (B27547) and Related Carboxylic Acid Chlorides in Synthesis
Phosgene equivalents, such as triphosgene, are valuable reagents for the synthesis of this compound and its derivatives. researchgate.net The reaction of benzotriazole with triphosgene allows for the formation of the highly reactive intermediate, 1-benzotriazolecarboxylic acid chloride. This acid chloride can then be converted to the corresponding carboxamide.
The use of carboxylic acid chlorides is a common strategy in the synthesis of amides due to their high reactivity. This approach offers a versatile method for introducing the carbamoyl (B1232498) functionality onto the benzotriazole ring.
Derivatization Strategies and Analogue Synthesis
The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of derivatives, most notably ureas and guanylating agents. The benzotriazole moiety functions as an excellent leaving group, facilitating nucleophilic substitution at the carbonyl carbon.
Synthesis of Mono- and N,N-Disubstituted Urea (B33335) Derivatives Utilizing this compound
This compound is an efficient reagent for the preparation of both mono- and N,N-disubstituted ureas. researchgate.net The reaction proceeds under mild conditions, where primary and secondary amines displace the benzotriazole group to form the corresponding urea derivatives in good to excellent yields. researchgate.net This method is advantageous due to its simplicity and the ease of purification of the final products. researchgate.net
The reaction is typically carried out at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net Upon completion, the benzotriazole byproduct can be easily removed by treatment with potassium carbonate. researchgate.net This methodology has been successfully applied to a range of aliphatic amines and p-anisidine, affording the desired ureas in isolated yields of 61–96%. researchgate.net
| Amine | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| p-Anisidine | N-(4-Methoxyphenyl)urea | 48 | 61 |
| Cyclohexylamine | N-Cyclohexylurea | 12 | 96 |
| Benzylamine | N-Benzylurea | 12 | 95 |
| n-Butylamine | N-Butylurea | 16 | 92 |
| Pyrrolidine | 1-(Pyrrolidin-1-yl)methanone | 16 | 88 |
| Piperidine | 1-(Piperidin-1-yl)methanone | 16 | 90 |
| Morpholine | 1-(Morpholin-4-yl)methanone | 16 | 91 |
Preparation of Benzotriazole-1-carboximidamides as Guanylating Agents
Benzotriazole-1-carboximidamides are a class of highly effective guanylating agents, used for the synthesis of substituted guanidines. researchgate.netresearchgate.netscholaris.ca While the direct conversion of this compound to Benzotriazole-1-carboximidamides is not a commonly reported transformation, these important reagents are readily synthesized from other benzotriazole precursors.
A notable method for the synthesis of 1H-benzotriazole-1-carboximidamides involves the reaction of aryl amines with acylbenzotriazoles. researchgate.netresearchgate.net This approach provides a versatile route to a variety of substituted carboximidamides.
Furthermore, benzotriazole-1-carboxamidinium tosylate has been developed as a convenient and effective reagent for the conversion of amines to guanidines. scholaris.ca This reagent is prepared by refluxing benzotriazole, cyanamide, and p-toluenesulfonic acid in dioxane. scholaris.ca It reacts with a wide range of primary and secondary amines under mild conditions to afford the corresponding guanidines in good yields. scholaris.ca The higher reactivity of the benzotriazole derivative compared to analogous pyrazole-based reagents is attributed to the superior leaving group ability of benzotriazole. scholaris.ca
Formation of N-Acyl Benzotriazoles and Carbamate (B1207046) Functionalities
While direct conversion of this compound to N-acyl benzotriazoles is not a commonly documented pathway, the latter are readily synthesized through the reaction of benzotriazole with various acylating agents. These N-acyl benzotriazoles are stable and effective acylating agents themselves. Common synthetic routes to N-acyl benzotriazoles involve the reaction of benzotriazole with carboxylic acids in the presence of coupling agents like thionyl chloride or 2,2′-dipyridyl disulfide/triphenylphosphine. nih.govorganic-chemistry.org
This compound and its derivatives are valuable precursors for the synthesis of carbamates. N-substituted benzotriazoles are recognized as useful synthons in the creation of carbamates, ureas, semicarbazides, and carbazides. researchgate.net The general strategy for carbamate synthesis often involves the reaction of an alcohol with an isocyanate, which can be generated from various precursors. nih.gov Carbamates can also be formed through the reaction of amines with chloroformates or dialkyl carbonates. nih.gov The benzotriazole moiety in derivatives of this compound can act as a good leaving group, facilitating the formation of the carbamate linkage.
Molecular Hybridization Strategies Incorporating the this compound Moiety
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been employed to develop novel compounds with enhanced biological activity. The benzotriazole nucleus is a popular scaffold in this approach due to its diverse pharmacological properties. nih.govresearchgate.net Hybrid molecules incorporating the benzotriazole moiety have been synthesized and evaluated for various therapeutic applications, including as cytotoxic agents and acetylcholinesterase inhibitors. nih.govnih.gov
While direct examples of incorporating the intact this compound moiety into hybrid molecules are not extensively reported, the benzotriazole ring system, often derived from precursors like this compound, is a key component in many hybrid structures. For instance, benzotriazole has been hybridized with 1,2,4-triazoles to create new antimicrobial and antioxidant agents. researchgate.net In another study, coumarin-benzotriazole hybrids were synthesized as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov These examples highlight the utility of the benzotriazole scaffold, accessible from compounds like this compound, in the design of complex and biologically active hybrid molecules.
Synthesis of N-Hydroxyisocyanate Derivatives
This compound derivatives are key intermediates in the synthesis of N-hydroxyisocyanate derivatives. A notable example is the preparation of 1-(N-hydroxycarbamoyl)benzotriazole, which serves as a solid N-hydroxyisocyanate (HONCO) donor. researchgate.netscispace.com This compound is synthesized via the hydrogenolysis of its N-benzyloxy precursor, 1-(N-benzyloxycarbamoyl)benzotriazole. researchgate.netscispace.com
The synthesis of 1-(N-benzyloxycarbamoyl)benzotriazole begins with the reaction of 1-benzotriazolecarboxylic acid chloride with N-benzyloxyamine. scispace.com The subsequent thermal dissociation of 1-(N-benzyloxycarbamoyl)benzotriazole in the presence of a catalyst like imidazole (B134444) generates an intermediary N-benzyloxyisocyanate, which can then trimerize. researchgate.net The debenzylation of 1-(N-benzyloxycarbamoyl)benzotriazole via hydrogenolysis yields 1-(N-hydroxycarbamoyl)benzotriazole. researchgate.netscispace.com This solid HONCO donor can then be used in subsequent reactions, for example, with amines to produce N-hydroxyurea derivatives. researchgate.net
Stereoselective and Regioselective Synthesis of this compound Derivatives
The functionalization of the benzotriazole ring system can lead to the formation of different isomers. The N-alkylation of benzotriazole, for instance, can occur at the N1 or N2 position, and achieving regioselectivity is a key challenge. researchgate.net Various methods have been developed to control the regioselectivity of these reactions. For example, solvent-free N-alkylation of benzotriazole in the presence of a solid support and a phase-transfer catalyst has been shown to be highly regioselective for the N1 position. researchgate.net The use of specific catalysts, such as B(C6F5)3, can also direct the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org
In the context of this compound, derivatization would primarily occur on the carboxamide nitrogen or the benzotriazole ring. Regioselective reactions targeting the benzotriazole ring of a pre-formed carboxamide would be influenced by the electronic nature of the carboxamide group. For instance, the aza-Michael addition of benzotriazole to dienones has been shown to be highly regioselective, yielding the 1,4-adduct. semanticscholar.org While specific studies on the stereoselective and regioselective synthesis of derivatives starting directly from this compound are not abundant, the principles governing the reactivity of the benzotriazole ring provide a framework for predicting and controlling the outcomes of such reactions.
Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is characterized by the interplay between the benzotriazole ring and the carboxamide group. This allows it to participate in a range of reactions, including the carbamoylation of organometallic reagents and potential intramolecular rearrangements and tautomeric equilibria.
Carbamoylation of Organometallic Reagents with Benzotriazole-1-carboxamides
Benzotriazole-1-carboxamides have been effectively utilized as carbamoylating agents for organometallic reagents, providing a synthetic route to various (hetero)aromatic amides. rsc.orgresearchgate.net This reaction involves the transfer of the carbamoyl group (R2NCO) from the benzotriazole to the organometallic species.
The process typically involves the reaction of an N,N-disubstituted-1,2,3-benzotriazole-1-carboxamide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. The benzotriazole moiety acts as an excellent leaving group, facilitating the nucleophilic attack of the organometallic carbanion on the carbonyl carbon of the carboxamide. This results in the formation of a new carbon-carbon bond and the desired amide product. This method offers an efficient pathway for the synthesis of tertiary amides. researchgate.net
Below is a table summarizing the synthesis of various amides through the carbamoylation of organometallic reagents with N,N-disubstituted benzotriazole-1-carboxamides, demonstrating the versatility of this reaction.
| Organometallic Reagent | This compound Derivative | Product | Yield (%) |
|---|---|---|---|
| PhMgBr | N,N-Diphenyl-benzotriazole-1-carboxamide | N,N-Diphenylbenzamide | 81 |
| PhMgBr | N-Methyl-N-phenyl-benzotriazole-1-carboxamide | N-Methyl-N-phenylbenzamide | 75 |
| 4-MeC6H4MgBr | N-Methyl-N-phenyl-benzotriazole-1-carboxamide | N-Methyl-N-(4-methylphenyl)benzamide | 83 |
| PhLi | N-Methyl-N-(4-chlorophenyl)-benzotriazole-1-carboxamide | N-Methyl-N-(4-chlorophenyl)benzamide | 93 |
Intramolecular Rearrangements and Tautomerism Studies
The benzotriazole ring system is known to exhibit tautomerism, with the proton on the triazole ring being able to reside on either the N1 or N2 position, leading to the 1H- and 2H-tautomers, respectively. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring. researchgate.net For the parent benzotriazole, the 1H-tautomer is generally more stable. researchgate.net
In the case of this compound, the carboxamide group is fixed at the N1 position, which precludes the simple 1H-2H tautomerism seen in the parent molecule. However, the potential for other forms of tautomerism, such as amide-imidol tautomerism within the carboxamide group, could exist, although this is not extensively studied for this specific compound.
Ring-Opening Chemistry and Denitrogenative Functionalization Pathways
The chemistry of benzotriazole derivatives, including this compound, is characterized by the remarkable ability of the triazole ring to undergo cleavage. This ring-opening process typically proceeds through a Dimroth-type equilibrium to generate reactive intermediates such as ortho-amino arenediazonium or α-diazo-imine species. researchgate.net These intermediates serve as pivotal precursors in a variety of synthetic transformations, most notably in denitrogenative functionalization pathways.
Denitrogenative functionalization involves the extrusion of molecular nitrogen (N₂) from the triazole ring, a process that can be initiated thermally, photochemically, or through transition-metal catalysis. lupinepublishers.com This nitrogen extrusion leads to the formation of highly reactive species that can subsequently undergo a range of bond-forming reactions. This methodology has emerged as a powerful tool for the synthesis of diverse and structurally complex organic molecules. rsc.org
Transition-metal catalysis, employing metals such as palladium, rhodium, copper, and silver, has been particularly effective in promoting denitrogenative reactions. lupinepublishers.com For instance, palladium-catalyzed denitrogenative cyclizations of benzotriazoles with allenes and N-allenamides have been developed to produce optically active 3-methyleneindolines. ijpsonline.com Similarly, palladium catalysis has enabled denitrogenative alkenylations and formal cycloadditions of benzotriazoles with alkynes, providing access to ortho-amino styrenes and highly substituted spiro bicycles and naphthalenes. ijpsonline.com
Photolysis offers an alternative, metal-free approach to initiate denitrogenation. Photoinduced Graebe-Ullmann-type reactions of benzotriazole derivatives have been utilized in the synthesis of biologically significant carbazole (B46965) alkaloids. rsc.org More recently, visible-light-promoted methods have been developed for the borylation and thiolation of benzotriazoles, leading to ortho-functionalized N-arylbenzamide derivatives. rsc.org These reactions often proceed via the formation of a diradical species upon cleavage of the benzotriazole ring. rsc.org
The synthetic utility of these pathways is highlighted by their application in the construction of various heterocyclic systems and ortho-amino arene derivatives. researchgate.net The ability to generate reactive intermediates under relatively mild conditions makes the ring-opening and denitrogenative functionalization of benzotriazoles a valuable strategy in modern organic synthesis.
Table 1: Overview of Denitrogenative Functionalization Reactions of Benzotriazole Derivatives
| Reaction Type | Catalyst/Conditions | Reactant(s) | Product(s) | Ref. |
| Enantioselective Cyclization | Pd/PC-Phos | Allenes, N-Allenamides | Optically active 3-methyleneindolines | ijpsonline.com |
| Alkenylation | Palladium catalyst | Terminal alkynes | ortho-Amino styrenes | ijpsonline.com |
| Borylation | Visible light | Borylation agents | ortho-Functionalized N-arylbenzamides | rsc.org |
| Thiolation | Visible light | Thiolation agents | ortho-Functionalized N-arylbenzamides | rsc.org |
| Graebe-Ullmann-type Reaction | Photolysis | - | Carbazoles | rsc.org |
Role as a Leaving Group, Electron Donor, or Precursor for Radical/Carbanion Formation
The benzotriazole moiety, and by extension, the this compound, is a versatile functional group that can play multiple roles in chemical transformations. Its utility as a leaving group, an electron donor, and a precursor for radical and carbanion species underpins a wide array of synthetic applications. lupinepublishers.comnih.gov
Leaving Group:
The benzotriazole anion is an excellent leaving group, a property that is central to the utility of N-acylbenzotriazoles (including this compound) as acylating agents. nih.gov These compounds are often more stable and easier to handle than the corresponding acid chlorides. ufl.edu They react efficiently with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The driving force for these reactions is the formation of the stable, resonance-stabilized benzotriazole anion. This methodology has been widely applied in peptide synthesis, where N-(protected α-aminoacyl)benzotriazoles serve as efficient coupling reagents. lupinepublishers.com Furthermore, the benzotriazolyloxy group has also been demonstrated to function as a leaving group in substitution reactions. beilstein-journals.org
Electron Donor:
The benzotriazole ring system possesses electron-donating properties, which allows it to be incorporated into donor-acceptor molecular architectures. nih.govresearchgate.net This characteristic is particularly relevant in the field of materials science for the development of organic electronic materials. By pairing the electron-donating benzotriazole unit with electron-accepting moieties, it is possible to tune the electrochemical and optoelectronic properties of the resulting molecules. researchgate.net The lone pairs of electrons on the nitrogen atoms contribute to the electron-rich nature of the heterocyclic system. gsconlinepress.com
Precursor for Radical/Carbanion Formation:
Benzotriazole derivatives can serve as precursors for both radical and carbanion species. As discussed in the context of denitrogenative functionalization, photolysis or transition-metal catalysis can induce homolytic cleavage of the N-N or N-C bonds, leading to the formation of radical intermediates. rsc.org For instance, visible-light-driven photocatalysis of benzotriazoles can generate an aromatic amine radical through a denitrogenative/radical 1,3-shift, which can then be used to construct other heterocyclic systems. rsc.org
The formation of carbanions is facilitated by the ability of the benzotriazole group to stabilize an adjacent negative charge. The N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides can be deprotonated at the α-carbon. The resulting carbanion is stabilized by the electron-withdrawing nature of the benzotriazole ring. These stabilized carbanions can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. Subsequent elimination of the benzotriazolyl group can lead to the formation of alkenes or other functionalized products. nih.gov
Table 2: Versatile Roles of the Benzotriazole Moiety
| Role | Description | Key Features | Example Application | Ref. |
| Leaving Group | The benzotriazole anion is a stable leaving group. | Facilitates acylation and substitution reactions. | N-Acylbenzotriazoles in peptide synthesis. | lupinepublishers.comnih.gov |
| Electron Donor | The electron-rich nature of the triazole ring. | Used in donor-acceptor systems for electronic materials. | Ambipolar benzotriazole-based polymers. | researchgate.net |
| Radical Precursor | Formation of radical species upon denitrogenation. | Initiated by photolysis or transition metals. | Visible-light-driven synthesis of quinoxalinones. | rsc.org |
| Carbanion Precursor | Stabilization of an adjacent negative charge. | Electron-withdrawing nature of the benzotriazole ring. | C-C bond formation via stabilized carbanions. | nih.gov |
Reactions with Formaldehyde (B43269) and Related Carbonyl Compounds
Benzotriazole readily participates in reactions with formaldehyde and other carbonyl compounds, often in the presence of an amine, in what is known as the Mannich reaction. These reactions lead to the formation of N-substituted benzotriazole derivatives, which are valuable intermediates in organic synthesis. researchgate.netrsc.orgresearchgate.net
The reaction of benzotriazole with formaldehyde and a primary aliphatic amine can yield different products depending on the stoichiometry of the reactants. researchgate.netrsc.org With an equimolar ratio of benzotriazole, formaldehyde, and a primary amine, N-(benzotriazol-1-ylmethyl)amines are typically formed. researchgate.net However, by adjusting the molar ratios, it is possible to selectively synthesize other adducts, such as those where two benzotriazolylmethyl groups are attached to the nitrogen of the primary amine. researchgate.netrsc.org These reactions are often carried out in aqueous media at room temperature. researchgate.netrsc.orgresearchgate.net
These N-(benzotriazol-1-ylmethyl)amine adducts are themselves versatile synthetic intermediates. The benzotriazole group can act as a synthetic auxiliary that can be subsequently displaced by a variety of nucleophiles. For example, reaction with Grignard reagents or cyanide anions can lead to the formation of new carbon-carbon bonds, providing a route to more complex amines. researchgate.netrsc.orgresearchgate.net
While the direct reaction of this compound with formaldehyde is not extensively detailed in the provided context, the fundamental reactivity of the benzotriazole ring suggests that similar transformations are plausible. The core benzotriazole structure is the reactive component in these Mannich-type reactions.
Furthermore, N-acylbenzotriazoles, which include this compound, are known to react with a wide range of carbonyl compounds and their derivatives. ufl.edu As activated carbonyl species, they can participate in acylation reactions with enolates and other carbon nucleophiles derived from carbonyl compounds. nih.gov
**Table 3: Products from the Reaction of Benzotriazole (BtH) with Formaldehyde and Primary Amines (RNH₂) **
| Product Type | General Structure | Molar Ratio (BtH:CH₂O:RNH₂) | Conditions | Ref. |
| N-(Benzotriazol-1-ylmethyl)amine | Bt-CH₂-NHR | 1:1:1 | Aqueous media, 20°C | researchgate.net |
| Bis(benzotriazol-1-ylmethyl)amine | (Bt-CH₂)₂NR | 2:2:1 | Aqueous media, 20°C | researchgate.netrsc.org |
| Methylene-bridged aminal | (Bt-CH₂-NR)₂CH₂ | 2:3:2 | Aqueous media, 20°C | rsc.org |
Computational and Theoretical Investigations of Benzotriazole 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in providing a molecular-level understanding of Benzotriazole-1-carboxamide.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT has been widely used to investigate the structural and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net These studies explore the relationship between the molecule's properties and its functional efficacy, for instance, as a corrosion inhibitor. researchgate.net The optimization of the molecule's geometry using DFT provides insights into bond lengths and electronic characteristics, which often show strong agreement with experimental data.
Elucidation of Energy Profiles and Transition States in Chemical Reactions
Computational chemistry provides powerful tools to map the energy landscapes of chemical reactions involving benzotriazole (B28993) derivatives. By calculating the Gibbs free energy profiles, researchers can identify transition states and determine activation barriers (ΔG‡), which are crucial for understanding reaction mechanisms and kinetics. nih.govacs.orgunizin.org
A transition state is a high-energy, unstable configuration of atoms that exists for an extremely short time at the peak of the energy barrier between reactants and products. unizin.orgiitianacademy.com The energy required to reach this state from the reactants is the activation energy. unizin.org
For example, in studies of the rhodium-catalyzed coupling of benzotriazoles, DFT calculations have been used to investigate potential reaction pathways. nih.govacs.org These calculations can assess the energetic feasibility of proposed mechanisms, such as oxidative addition versus proton shuttling. In one such study, a key isomerization step, crucial for the reaction's selectivity, was found to have a calculated activation barrier of 43.1 kJ·mol⁻¹ when assisted by a chloride counterion, making it an energetically accessible pathway. nih.govacs.org This demonstrates how theoretical calculations can elucidate complex reaction mechanisms by quantifying the energy of transient states.
Table 1: Example of Calculated Activation Energy in a Benzotriazole Reaction This table is illustrative of the types of data generated in computational studies of reaction mechanisms.
| Reaction Step | System | Calculated Activation Barrier (ΔG‡) | Reference |
| Isomerization/Proton Shuttling | Cationic Rh-complex with Cl⁻ counterion | 43.1 kJ·mol⁻¹ | nih.govacs.org |
Analysis of Molecular Orbitals and Chemical Hardness
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of computational studies on this compound. researchgate.net The energies of these orbitals and the gap between them (ΔE) are fundamental indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netijarset.com
A low HOMO-LUMO energy gap generally signifies higher reactivity, as less energy is required to excite an electron to a higher energy state. ijarset.com Quantum chemical calculations for this compound and related compounds have shown a direct correlation between these orbital energies and their observed performance, for example, as corrosion inhibitors. researchgate.netresearchgate.net Specifically, the inhibition efficiency of these compounds demonstrates a clear relationship with their HOMO energy. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), are calculated from the HOMO and LUMO energies to further quantify reactivity. researchgate.netijarset.com Chemical hardness measures the resistance of a molecule to change its electron configuration; softer molecules (lower hardness) are generally more reactive. ijarset.com DFT studies have successfully used these descriptors to explain the relative reactivity and performance of different benzotriazole derivatives. researchgate.net
Table 2: Quantum Chemical Reactivity Descriptors This table defines key parameters used in the analysis of molecular orbitals and chemical hardness.
| Parameter | Symbol | Definition | Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. |
| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity to accept electrons. |
Molecular Modeling and Dynamics Simulations
Beyond static quantum calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, particularly its interactions with larger systems like metal surfaces and biological receptors.
Adsorption Mechanisms on Metal Surfaces (e.g., Copper)
Theoretical studies have extensively modeled the adsorption of benzotriazole and its derivatives on copper surfaces to understand their well-known corrosion-inhibiting properties. researchgate.netresearchgate.netacs.orglsbu.ac.uk Molecular dynamics and Monte Carlo simulations show that these molecules can adsorb strongly onto the copper surface. researchgate.net
DFT calculations have been employed to investigate the nature of this interaction in detail. acs.orglsbu.ac.uk Studies on the parent compound, benzotriazole (BTAH), reveal that it tends to deprotonate upon adsorption, forming a more stable benzotriazolate (BTA) species that binds to copper atoms. lsbu.ac.uk The adsorption energy and geometry are highly dependent on the specific copper surface (e.g., Cu(100), Cu(111)) and the presence of oxides. acs.orglsbu.ac.uk
For this compound, it is understood that the molecular structure, including the carboxamide group, influences the interaction mechanism. researchgate.netresearchgate.net The adsorption can occur via chemisorption, where strong chemical bonds form between the inhibitor molecule and the copper surface. researchgate.net The heteroatoms (nitrogen and oxygen) in the molecule act as centers for adsorption. researchgate.net DFT calculations on oxidized copper surfaces (Cu₂O) show that benzotriazole binds particularly strongly to coordinatively unsaturated copper sites, with binding energies around -1.5 eV, suggesting a mechanism of passivating these highly reactive sites. acs.org
Table 3: Calculated Binding Energies of Benzotriazole (BTAH) on Copper Oxide Surfaces This data for the parent compound illustrates the strength of interaction with different surface sites, a principle applicable to its derivatives.
| Copper Surface Site | Binding Energy (eV) | Reference |
| Coordinatively Unsaturated Site (CUS) on Cu₂O | ~ -1.5 | acs.org |
| Coordinatively Saturated Site (CSA) on Cu₂O(111) | ~ -0.4 | acs.org |
| Coordinatively Saturated Site (CSA) on Cu₂O(110) | ~ -0.7 | acs.org |
Ligand-Receptor Interactions through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or enzyme. openaccessjournals.com This method is crucial in drug discovery for identifying potential therapeutic agents. openaccessjournals.com
While direct molecular docking studies focused solely on this compound are not extensively detailed in the provided context, the compound is relevant in the synthesis of ligands designed for specific biological targets. For instance, it has been used as a reagent in the synthesis of urea (B33335) derivatives of adenosine (B11128), which were then studied for their interaction with the A₁ adenosine receptor through molecular modeling. nih.gov
Docking studies on other, more complex benzotriazole and benzotriazinone derivatives provide a clear framework for how such analyses are conducted. mdpi.comsemanticscholar.orgresearchgate.net These studies simulate the docking of the ligand into the active site of an enzyme, identifying key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. openaccessjournals.comsemanticscholar.org The results are often quantified with a "docking score" or binding energy, which estimates the binding affinity. semanticscholar.org These in silico findings help rationalize the observed biological activity of the compounds and guide the design of more potent molecules. mdpi.comsemanticscholar.org
Conformational Analysis and Intermolecular Interactions
Computational studies, including Density Functional Theory (DFT), have been employed to investigate the conformational landscape and intermolecular interactions of benzotriazole derivatives. sci-hub.seresearchgate.net For instance, the analysis of N-benzyloxy-1H-benzotriazole-1-carboxamide revealed that the asymmetric unit consists of two molecules. These molecules are linked into centrosymmetric tetramers by strong N—H⋯O and N—H⋯N hydrogen bonds, which are further connected through C—H⋯O interactions to form a three-dimensional network. researchgate.net
While direct crystallographic data for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is not available, studies on analogous compounds suggest the presence of strong intermolecular forces, such as π-π stacking and hydrogen bonding, which likely stabilize the carboxamide derivative as well. vulcanchem.com The benzotriazole moiety itself is a planar, aromatic system with delocalized π-electrons. vulcanchem.com The investigation of related benzotriazinone carboxamides through DFT has also been used to explore their affinity for biological molecules, with findings showing good correlation with in-vitro results. mdpi.comresearchgate.net
Table 1: Key Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O sigmaaldrich.comnih.gov |
| Molecular Weight | 162.15 g/mol sigmaaldrich.comnih.gov |
| Melting Point | 170-175 °C sigmaaldrich.com |
| InChIKey | UUMXWUNNKCQWHS-UHFFFAOYSA-N sigmaaldrich.comnih.gov |
| SMILES | NC(=O)n1nnc2ccccc12 sigmaaldrich.com |
Note: This table contains interactive data.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.govresearchgate.net These computational techniques establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. mdpi.comsysrevpharm.org
Development of 3D-QSAR Models for Biological Activity Prediction
3D-QSAR models are powerful tools for predicting the biological activity of novel compounds. mdpi.com These models are generated by correlating the 3D properties of molecules with their observed biological activities. For instance, a 3D-QSAR study was conducted on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, which are structurally related to this compound, to identify a quantitative relationship between their structure and anti-enterovirus activities. biointerfaceresearch.com Similarly, 3D-QSAR models have been developed for substituted 1,2,4-triazole (B32235) derivatives to predict their anticancer potential. researchgate.net These models, often developed using techniques like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), can achieve high correlation coefficients, indicating a strong relationship between the descriptors and the biological activity. researchgate.net The development of robust QSAR models is crucial for the rational design of more potent therapeutic agents. researchgate.net
Identification of Crucial Pharmacophoric Features for Biological Efficacy
Pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rsc.org This approach helps in understanding the interaction between a ligand and its biological target. For some benzimidazole (B57391) derivatives, which share a fused ring system with benzotriazoles, a crucial pharmacophore was identified as a 6+5 fused ring heterocycle linked to an aliphatic substituent via a urea moiety. acs.org The exploration of substituents on the benzimidazole ring revealed that electron-donating groups could enhance potency. acs.org In the context of antimycobacterial agents, 3D-pharmacophore modeling has been used to explain the biological properties of pyrazinoic acid–isoniazid hybrid conjugates by aligning their structural elements with chemical features in a 3D array. rsc.org
Correlation between Computational Parameters and Experimental Biological Data
A critical aspect of computational drug design is the validation of theoretical models against experimental data. A strong correlation between computational parameters and experimental biological data provides confidence in the predictive power of the models. For example, in the study of novel benzotriazinone carboxamides as alpha-glucosidase inhibitors, computational findings from molecular docking and DFT studies were found to be in good agreement with in vitro results. mdpi.comresearchgate.net Specifically, the two most potent compounds identified through in vitro experiments also exhibited effective docking scores and favorable chemical hardness and orbital energy gap values from DFT calculations. mdpi.comresearchgate.net Similarly, for a series of benzotriazinone sulfonamides, in silico studies, including molecular docking and DFT analysis, strengthened the experimental findings, with the most effective inhibitors showing strong hydrogen bonding interactions within the enzyme cavity. nih.gov The development of a robust QSAR model for fluoroquinolone-3-carboxamide amino acid conjugates also demonstrated a high correlation between predicted and observed antibacterial activity. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide |
| Benzotriazinone carboxamides |
| N-benzyloxy-1H-benzotriazole-1-carboxamide |
| 2-substituted 1H-benzimidazole-4-carboxamide derivatives |
| 1,2,4-triazole derivatives |
| Benzimidazole derivatives |
| Pyrazinoic acid–isoniazid hybrid conjugates |
| Benzotriazinone sulfonamides |
Note: This table contains interactive data.
Advanced Applications of Benzotriazole 1 Carboxamide in Materials Science and Industrial Chemistry
Corrosion Inhibition Mechanisms and Performance
Benzotriazole-1-carboxamide has emerged as a significant compound in the field of corrosion science, demonstrating notable efficacy in protecting various metals from degradation. Its performance is attributed to its specific molecular structure, which facilitates strong interaction with metal surfaces, leading to the formation of a protective barrier against corrosive agents.
This compound is an effective corrosion inhibitor for metals, particularly for copper in aggressive acidic environments such as nitric acid (HNO₃). sigmaaldrich.com The utility of benzotriazole (B28993) and its derivatives in preventing copper corrosion is well-established, as they are considered among the best inhibitors for this purpose in industrial applications. google.com The molecular structure of these compounds, featuring a benzotriazole ring, allows them to act as a barrier, blocking the dissolution of the metal through a chelating action and the formation of a physical layer on the metal's surface. researchgate.net
In a 1.0 M HNO₃ solution, this compound has demonstrated significant protective capabilities for copper. researchgate.net Studies show that at a concentration of 5 mM in 1 M HNO₃ at 25°C, it can achieve a high inhibition efficiency. researchgate.net The mechanism involves the inhibitor molecule interfering with both the anodic (metal dissolution) and cathodic (corrosive species reduction) reactions that constitute the corrosion process. semanticscholar.org
The primary mechanism by which this compound inhibits corrosion is through the formation of a passivating adsorption layer on the metal surface. semanticscholar.org This process involves the adsorption of the inhibitor molecules onto the copper, which can occur via direct chemisorption on the exposed metal surface. researchgate.net The benzotriazole ring and associated heteroatoms within the molecule are the active sites that firmly adsorb onto the copper surface. researchgate.net
This adsorption leads to the creation of a protective film that acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.net The nature of this film can be complex, sometimes involving a self-assembled monolayer that is densely packed and highly effective. lsbu.ac.uk The stability and effectiveness of this passivating layer are critical to the inhibitor's performance. The process of forming these thin, protective layers is a key strategy in preventing corrosion without altering the physical dimensions or appearance of the metal product. semanticscholar.org The interaction is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface and involves both physical and chemical adsorption mechanisms. nih.gov
The effectiveness of this compound as a corrosion inhibitor has been quantified using various experimental techniques, including gravimetric (weight loss) measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net These methods provide detailed insights into the inhibitor's performance and its interaction with the metal surface.
Gravimetric studies measure the reduction in metal weight loss in the presence of the inhibitor. For instance, in comparative studies, this compound has been shown to be a highly effective inhibitor. researchgate.net
Electrochemical techniques like potentiodynamic polarization are used to study the effect of the inhibitor on the anodic and cathodic reactions. Results indicate that benzotriazole derivatives function as mixed-type inhibitors, meaning they suppress both the rate of metal oxidation and the cathodic processes. researchgate.netnih.gov This is observed as a decrease in the corrosion current density (i_corr) in the presence of the inhibitor. nih.gov
Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the protective layer. An increase in the charge transfer resistance (R_p or R_ct) and a decrease in the double-layer capacitance (C_dl) are indicative of the formation of an effective, insulating film on the metal surface due to inhibitor adsorption. nih.govrsc.org
Table 1: Inhibition Efficiency of Benzotriazole Derivatives on Copper in 1.0 M HNO₃
| Inhibitor | Concentration (mM) | Inhibition Efficiency (Z%) | Reference |
|---|---|---|---|
| This compound (BCA) | 5 | 92.4% | researchgate.net |
This table presents data from a comparative study, highlighting the high efficiency of this compound.
Table 2: Electrochemical Data for a Heterocyclic Inhibitor in 1 M HCl
| Concentration (mM) | R_p (Ω cm²) | C_dl (μF·cm⁻²) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 0 (Blank) | - | 804 | - | nih.gov |
This table illustrates typical data obtained from EIS measurements, showing increased charge transfer resistance and decreased capacitance upon inhibitor addition, although this specific data is for a different heterocyclic inhibitor, it demonstrates the principles of characterization.
The performance of this compound (BCA) has been evaluated in comparison to other benzotriazole derivatives. In a study investigating corrosion inhibition of copper in 1.0 M HNO₃, BCA was compared with 1H-benzotriazole-1-acetonitrile (BAN) and benzotriazole-1-carbonyl chloride (BCC). researchgate.netresearchgate.net
The results from this research, which included weight loss, Tafel polarization, and impedance measurements, indicated that BCA was the most effective inhibitor among the three tested compounds. researchgate.netresearchgate.net The study found that the specific molecular structure of each derivative significantly influences its interaction mechanism and resulting inhibition efficiency. researchgate.net Quantum chemical calculations supported these experimental findings, relating the inhibition efficiencies to molecular properties such as the energy of the highest occupied molecular orbital (HOMO) and atomic charges. researchgate.netresearchgate.net Another study also showed that 1-(phenylsulfonyl)-1H-benzotriazole provided a slightly higher inhibition efficiency (93.5%) compared to this compound (92.4%) under similar conditions. researchgate.net
Photostabilization and UV Protection Applications
Beyond corrosion inhibition, the benzotriazole chemical structure is fundamental to applications in materials preservation, particularly in protecting polymers and coatings from the damaging effects of ultraviolet (UV) radiation.
Benzotriazole derivatives are a major class of UV absorbers used as additives in polymeric materials and coatings to prevent photodegradation. everlight-uva.comspecialchem.com Exposure to sunlight and UV radiation can cause significant damage to polymers, leading to discoloration, loss of gloss, surface cracking, and a decline in mechanical properties. specialchem.com
UV stabilizers from the benzotriazole family function by absorbing harmful UV radiation, typically in the 280-350 nm wavelength range. elixance.com They then dissipate this absorbed energy as harmless heat, thereby protecting the polymer matrix from degradation. elixance.com These additives are crucial for enhancing the durability and extending the service life of plastics and coatings used in outdoor or high-light-exposure applications. everlight-uva.comresearchgate.net The incorporation of benzotriazole-based UV absorbers helps materials retain their color, gloss, and physical integrity over long periods. everlight-uva.com While many different derivatives exist, the 2-(2-hydroxyphenyl)-1,2,3-benzotriazoles (HBT) are among the most prevalent types used in paints and polymers due to their superior UV spectrum coverage. researchgate.net
Mechanisms of Photodegradation Prevention
This compound is part of the benzotriazole family of compounds, which are widely recognized for their role as UV stabilizers in plastics, coatings, and other polymeric materials. chemimpex.comchemimpex.comnih.gov Their primary function is to protect materials from the degradative effects of ultraviolet radiation, thereby extending the product's lifespan, particularly for those exposed to sunlight. chemimpex.com The mechanism of photodegradation prevention is rooted in the inherent photostability of the benzotriazole structure. nih.gov
The effectiveness of benzotriazole derivatives as UV absorbers stems from their molecular structure, which allows them to strongly absorb harmful UV-A and UV-B light. csic.es Upon absorbing UV energy, these molecules undergo a rapid and reversible intramolecular proton transfer. This process allows the absorbed high-energy UV radiation to be dissipated harmlessly as thermal energy. swan.ac.uk This efficient energy conversion cycle leaves the absorber molecule chemically unchanged, enabling it to undergo many thousands of cycles without being consumed. swan.ac.uk
Direct photodegradation of benzotriazole UV stabilizers is generally inefficient precisely because of these intrinsic thermal pathways that release the absorbed light energy. csic.es This stability is a key characteristic that allows them to function effectively as UV absorbers, preventing the initiation of radical reactions that lead to the breakdown of the material's polymer matrix. nih.govswan.ac.uk
Table 1: Key Features of Photodegradation Prevention by Benzotriazole Derivatives
| Feature | Description |
| UV Absorption Range | Strong absorption in the UV-A (320-400 nm) and UV-B (280-320 nm) spectrum. csic.es |
| Primary Mechanism | Intramolecular proton transfer facilitates a keto-enol tautomerization. swan.ac.uk |
| Energy Dissipation | Absorbed UV energy is converted into low-level thermal energy and released to the surroundings. swan.ac.uk |
| Reversibility | The molecule quickly returns to its ground state, ready to absorb another UV photon. swan.ac.uk |
| Compound Stability | The process does not degrade the benzotriazole compound itself, ensuring long-term protection. nih.govswan.ac.uk |
Analytical Chemistry Applications
In the field of analytical chemistry, this compound and its related derivatives serve as valuable reagents and foundational structures for developing advanced detection systems. chemimpex.comchemimpex.com Their unique chemical properties, including the ability to form stable complexes and participate in specific reactions, make them suitable for a range of analytical methods. chemimpex.com
This compound is specifically identified as a reagent used in various analytical methods, including spectrophotometry, where it assists in the detection and quantification of other substances. chemimpex.comchemimpex.com While detailed spectrophotometric assays using this specific carboxamide are proprietary or less documented in public literature, the broader family of benzotriazoles is integral to numerous detection and characterization techniques.
Researchers utilize a variety of analytical methods to characterize benzotriazole derivatives themselves, confirming their synthesis and purity. These methods include:
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are fundamental for confirming the molecular structure of newly synthesized benzotriazole compounds. wisdomlib.org
Mass Spectrometry (MS): Used to verify the molecular weight and fragmentation patterns of benzotriazole derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC): Employed for the separation and quantification of benzotriazoles and related compounds in complex mixtures, such as environmental or biological samples. nih.gov
This compound can also be used as a reagent for the synthesis of urea (B33335) derivatives, which can then be analyzed. researchgate.netsigmaaldrich.comscientificlabs.co.uk The compound's ability to react with primary and secondary amines to form these derivatives under mild conditions makes it a useful tool in synthetic and analytical workflows. researchgate.net
Table 2: Analytical Techniques Associated with Benzotriazole Derivatives
| Analytical Technique | Application |
| Spectrophotometry | Used for the detection and quantification of substances with this compound as a reagent. chemimpex.com |
| IR & NMR Spectroscopy | Structural confirmation and characterization of synthesized benzotriazole compounds. wisdomlib.org |
| Mass Spectrometry | Molecular weight verification and structural analysis. nih.gov |
| UHPLC-QToF-MS | Ultra-trace detection and quantification of benzotriazole derivatives in environmental samples like fish. nih.gov |
The benzotriazole scaffold is a versatile building block in materials science for the design of novel analytical probes and sensing materials. growingscience.com Its unique electronic properties and the presence of nitrogen atoms in the heterocyclic ring allow for chemical modifications that can produce compounds with targeted functions, such as fluorescence or specific binding affinities. growingscience.comgsconlinepress.com
Research in this area has led to the development of advanced probes based on the benzotriazole core structure:
Affinity Labeling Probes: Benzotriazole chemistry has been instrumental in creating probes that enable the selective and rapid modification of proteins, which is a valuable technique for identifying drug targets. gsconlinepress.com
Fluorescent Probes: While not a direct derivative of this compound, related heterocyclic structures like benzothiazoles have been successfully engineered into fluorescent probes. For example, novel benzothiazole (B30560) derivatives have been synthesized to detect β-amyloid and α-synuclein aggregates, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.org These probes show a significant increase in fluorescence intensity upon binding to the target protein aggregates. acs.org
Sensing Materials: The development of novel spiro benzotriazole compounds demonstrates their potential application in chemical sensors. growingscience.com The adaptability of the benzotriazole structure makes it an essential component in designing new materials with specific physicochemical properties for sensing applications. growingscience.com
The potential for creating these materials stems from the ability to modify the core benzotriazole molecule, highlighting the importance of derivatives like this compound as starting points or structural motifs in advanced analytical and materials science research. growingscience.com
Table 3: Research on Benzotriazole Derivatives in Analytical Probes
| Probe Type | Target Analyte/Application | Principle of Operation |
| Affinity Labeling Probes | Protein modification and target identification. gsconlinepress.com | Covalent binding to specific protein sites. gsconlinepress.com |
| Spiro Benzotriazole Compounds | General sensor applications. growingscience.com | Synthesis of compounds with unique physicochemical properties for sensing. growingscience.com |
| Benzothiazole Fluorescent Probes * | β-amyloid and α-synuclein aggregates. acs.org | Increased fluorescence emission upon binding to protein aggregates. acs.org |
*Note: Benzothiazole is a related heterocyclic compound, illustrating the application of similar structural motifs in probe development.
Pharmacological and Agrochemical Research Perspectives of Benzotriazole 1 Carboxamide Derivatives
Antimicrobial Activities and Mechanisms of Benzotriazole-1-carboxamide Derivatives
This compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. gsconlinepress.com Research has extensively investigated their potential as antimicrobial agents, revealing efficacy against various pathogenic bacteria, fungi, viruses, mycobacteria, and parasites. nih.govjrasb.com
Antibacterial Efficacy and Spectrum of Activity
Derivatives of benzotriazole (B28993) have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. gsconlinepress.com The incorporation of the benzotriazole nucleus into other heterocyclic structures, such as 4-oxo-thiazolidines, has yielded compounds with potent activity against species like Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. nih.gov
Modifications to the benzotriazole structure have been shown to enhance antibacterial efficacy. For instance, introducing a –COOMe group at the fifth position of the benzotriazole ring in certain oxazolidinone derivatives resulted in compounds with excellent antibacterial profiles, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125–0.25 μg/mL against Gram-positive strains. nih.govjrasb.com
One study synthesized a series of benzotriazole derivatives and tested them against three Gram-positive strains (Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae). ias.ac.in Many of these compounds exhibited potent activity, with one derivative, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one, showing particularly strong efficacy. ias.ac.in Another study highlighted that trifluoromethyl-substituted benzimidazole (B57391) derivatives, which are structurally related to benzotriazoles, were potent inhibitors of Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Staphylococcus aureus | 1.56 | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1-yl-propan-1-one | Escherichia coli | 6.25 | ias.ac.in |
| Oxazolidinone derivative with -COOMe at position 5 | Gram-positive strains | 0.125 - 0.25 | nih.govjrasb.com |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | nih.gov |
Antifungal Efficacy
Benzotriazole derivatives have also been evaluated for their effectiveness against fungal pathogens. Studies have shown that these compounds exhibit a range of antifungal activities. gsconlinepress.com For instance, certain N-acyl-1H-benzotriazole derivatives displayed mild to moderate antifungal activity. nih.gov
Research involving various benzotriazole derivatives demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger. jrasb.com One study found that a specific derivative showed excellent activity against Candida albicans. researchgate.net However, the antifungal potency can be variable; another study reported that while some compounds were active against Candida species, many were inactive or only weakly active against Aspergillus niger and Aspergillus flavus. researchgate.net In a comparative study, benzimidazole derivatives generally showed better antifungal activities than the corresponding benzotriazole derivatives. researchgate.net
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Benzotriazole derivatives | Candida albicans | Moderate to strong activity | jrasb.comresearchgate.net |
| Benzotriazole derivatives | Aspergillus niger | Moderate to strong activity | jrasb.com |
| Derivative 5L | Candida albicans (MTCC e 3018) | Excellent activity | researchgate.net |
| Benzotriazole derivatives | Aspergillus niger (MTCC e 2638) | Inactive to feebly active | researchgate.net |
| Compound 16f | Candida albicans | MIC = 6.25 μg/mL | nih.gov |
| Compound 16h | Aspergillus niger | MIC = 12.5 μg/mL | nih.gov |
Antiviral Efficacy
The antiviral potential of benzotriazole derivatives has been a significant area of research. openmedicinalchemistryjournal.com A number of benzo[d] openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-1(2)-yl derivatives have been synthesized and evaluated for their activity against a broad spectrum of RNA viruses. nih.govresearchgate.net
Several studies have identified compounds with selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values ranging from 6 to 18.5 μM. nih.govresearchgate.netresearchgate.net Specifically, N-(4-(2H-benzo[d] openmedicinalchemistryjournal.comnih.govresearchgate.nettriazol-2-yl)phenyl)-R-amide derivatives have been highlighted as a promising scaffold for developing new antiviral agents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it For example, compounds 17 and 18 from one study were found to be the most active against Coxsackievirus B5, with EC50 values of 6.9 and 5.5 µM, respectively. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it These same compounds also showed activity against Poliovirus-1 (Sb-1) with EC50 values of 20.5 and 17.5 µM. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it Additionally, certain bis-benzotriazole-dicarboxamide derivatives have demonstrated antiviral activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1. nih.gov No specific research findings were available for activity against Seoul Virus in the provided sources.
| Compound | Virus | Activity (EC50 in µM) | Reference |
|---|---|---|---|
| Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |
| Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |
| Compound 17 | Poliovirus (Sb-1) | 20.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |
| Compound 18 | Poliovirus (Sb-1) | 17.5 | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comunica.it |
| bis-benzotriazole-dicarboxamides (Series 2) | Coxsackievirus B2 | 4 - 33 | nih.gov |
Antitubercular Activity against Mycobacterium Strains
Benzotriazole derivatives have emerged as a class of compounds with promising activity against Mycobacterium tuberculosis. wjpr.net Several studies have focused on synthesizing and evaluating these derivatives for their potential as new antitubercular agents. researchgate.netresearchgate.net
One area of research involves creating hybrid molecules that combine the benzotriazole scaffold with other known antitubercular pharmacophores. For example, triazole-linked hybrids with isoniazid have shown potent activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. researchgate.net Another study reported on novel benzotriazole fused with oxadiazole derivatives, which revealed promising anti-tubercular activity against Mycobacterium tuberculosis when evaluated using the Microplate Alamar Blue Assay (MABA). wjpr.net Furthermore, 5,6-dibromo- and 5,6-dichloro-substituted 1H-benzotriazole derivatives bearing nitrobenzyloxy groups were found to be considerably active against the H37Rv reference strain, with MIC values comparable to the standard drug Isoniazid. researchgate.net
| Compound Class | Mycobacterium Strain | Observed Activity | Reference |
|---|---|---|---|
| Benzotriazole fused with Oxadiazole | M. tuberculosis | Promising activity in MABA assay | wjpr.net |
| 5,6-dihalo-1-nitrobenzyloxy-1H-benzotriazoles | M. tuberculosis H37Rv | MIC values similar to Isoniazid | researchgate.net |
| Triazole-linked Isoniazid hybrids | Drug-sensitive and resistant M. tuberculosis | Potent activity | researchgate.net |
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has been explored, particularly against the protozoan Acanthamoeba castellanii, a pathogen that can cause serious human infections. nih.govresearchgate.net
In one study, various bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives were synthesized and tested for their in vitro activity against Acanthamoeba castellanii trophozoites and cysts. nih.govnih.gov The results were promising, with compounds such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole demonstrating higher efficacy than the standard antiprotozoal agent chlorhexidine. nih.govdocumentsdelivered.com This highlights the potential of the benzotriazole scaffold in the development of new treatments for infections caused by this amoeba. researchgate.net
| Compound | Parasite | Observed Activity | Reference |
|---|---|---|---|
| 5,6-dimethyl-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | nih.govdocumentsdelivered.com |
| 5,6-dibromo-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | nih.govdocumentsdelivered.com |
Proposed Mechanisms of Antimicrobial Action
The diverse biological activities of this compound derivatives are attributed to various mechanisms of action, which often depend on the specific structural modifications of the benzotriazole core and the target organism.
Antiviral Mechanisms: In the context of antiviral activity, particularly against Picornaviruses, bis-benzotriazole-dicarboxamide derivatives are proposed to act as false substrates that bind to and inhibit the viral helicase, an enzyme essential for viral replication. nih.gov For other derivatives active against Coxsackievirus B5, the mechanism is thought to involve the early stages of infection, potentially by interfering with the viral attachment process to host cells. nih.govresearchgate.netresearchgate.net
Antibacterial and Antifungal Mechanisms: The antibacterial action of some benzotriazole derivatives is believed to involve the disruption of the bacterial cell membrane, leading to cell lysis. gsconlinepress.com For antifungal activity, some carboxamide derivatives containing a 1,2,3-triazole ring (a related azole structure) have been designed as potential inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov Molecular docking studies suggest these compounds can bind to key amino acid residues in the enzyme's active site. nih.gov
Antitubercular Mechanisms: Hybrid molecules incorporating the triazole structure are thought to inhibit key enzymes in Mycobacterium tuberculosis. These targets include InhA (enoyl-acyl carrier protein reductase), DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), and FtsZ (a crucial cell division protein), thereby disrupting essential pathways for the bacterium's survival. researchgate.net
General Mechanisms: The structural similarity of the benzo-fused azole scaffold to natural purines and pyrimidines allows these derivatives to act as antimetabolites or false substrates, interfering with various enzymatic processes crucial for pathogen survival and proliferation. nih.govnih.gov
Anticancer Research and Antitumor Mechanisms
The benzotriazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a core for developing ligands for multiple biological targets. Researchers have extensively explored its derivatives for anticancer properties, revealing several mechanisms through which they exert their antitumor effects.
Antiproliferative Effects on Various Cancer Cell Lines (e.g., HCT116, A431)
This compound derivatives and related compounds have shown significant antiproliferative activity against a range of human cancer cell lines. Notably, their efficacy has been demonstrated in colorectal carcinoma (HCT116) and epidermoid carcinoma (A431) cells.
For instance, novel imidazole-thione linked benzotriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines including HCT-116. One compound functionalized with 2,4-(Cl)2 proved to be particularly effective against HCT-116 cells, with an IC50 value of 2.63 µM researchgate.net. Similarly, a series of 1,2,3-triazole carboxamide derivatives were tested, with several compounds showing significant cytotoxic potential against the HCT-116 cell line researchgate.net. Another study on benzothiazole-2-thiol derivatives, a related heterocyclic structure, also reported antiproliferative activities against various human cancer cell lines, including A431 frontiersin.org.
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazole-thione linked benzotriazole with 2,4-(Cl)2 | HCT-116 (Colorectal Cancer) | 2.63 | researchgate.net |
| 1,3,4-oxadiazole derivatives with benzotriazole moiety | HT29 (Colon Cancer) | 10.21 (µg/ml) | nih.gov |
| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.2 (µg/mL) | nih.gov |
| 1,2,3-triazole benzothiazole (B30560) derivative K18 | HCT-116 (Colon Cancer) | >10 | nih.gov |
Inhibition of Key Enzymes in Cancer Pathways (e.g., Protein Kinase CK2, Human DNA Topoisomerase IIα)
A key strategy in cancer therapy is the inhibition of enzymes that are crucial for the growth and survival of cancer cells. Benzotriazole derivatives have been identified as potent inhibitors of several such enzymes.
Protein Kinase CK2: Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer, where it promotes cell growth and suppresses apoptosis. Derivatives of 4,5,6,7-tetrabromobenzotriazole (TBBt) are among the most promising inhibitors of human protein kinase CK2, exhibiting high selectivity and IC50 values in the low micromolar range jocpr.com. Studies have shown that the inhibitory activity of TBBt analogues depends on the substitution pattern, with hydroxypropyl substituted derivatives showing activity similar to or higher than the parent compound jocpr.com. The bromine atoms at the C5 and C6 positions of the benzotriazole ring have been identified as essential for effective binding to CK2 gsconlinepress.com.
Human DNA Topoisomerase IIα: Human DNA topoisomerase IIα is another vital enzyme for cell proliferation, as it manages DNA tangles and supercoils. Its inhibition can lead to catastrophic DNA damage and cell death. Certain benzothiazole derivatives, which share structural similarities with benzotriazoles, have been identified as potent inhibitors of human topoisomerase IIα. For example, a benzothiazole scaffold-based inhibitor demonstrated an IC50 value of 1.95 μM against this enzyme, and further optimization led to a derivative with a 12-fold better selectivity and an IC50 of 25 μM. These findings suggest that the broader class of benzo-fused nitrogen heterocycles, including benzotriazole-1-carboxamides, holds potential for developing topoisomerase IIα inhibitors.
| Compound | Target Enzyme | Inhibitory Concentration | Reference |
|---|---|---|---|
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 | IC50 = 0.3 µM | gsconlinepress.com |
| Benzothiazole derivative 1 | Human Topoisomerase IIα | IC50 = 1.95 µM | |
| Benzothiazole derivative 27 | Human Topoisomerase IIα | IC50 = 25 µM |
Modulation of Tubulin Polymerization and Apoptosis Induction
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several benzotriazole and related derivatives interfere with microtubule dynamics.
Benzotriazol acrylonitriles have been shown to be potent inhibitors of tubulin polymerization. Similarly, novel 1,2,3-triazole benzothiazole derivatives have been designed to act as tubulin polymerization inhibitors. One such compound, K18, effectively inhibited tubulin polymerization with an IC50 of 0.446 μM nih.gov. This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death nih.gov. The induction of apoptosis is a hallmark of many effective anticancer agents, and studies have confirmed that treatment of various cell lines with benzotriazole derivatives like TBBt leads to apoptosis jocpr.com.
Chemosensitizing Activity in Cancer Therapy
A significant challenge in cancer treatment is the development of resistance to chemotherapy. Chemosensitizers are compounds that can enhance the efficacy of conventional anticancer drugs. The development of hybrid molecules, which contain multiple pharmacophore fragments, is a promising strategy to increase the therapeutic efficacy of cytotoxic agents and reduce side effects. Research into creating hybrid molecules containing benzotriazole fragments aims to enhance the biological activity of the resulting substance. While the direct role of this compound derivatives as chemosensitizers is an area requiring more focused research, the principle of using them in hybrid structures to improve therapeutic outcomes is an active field of investigation.
Enzymatic Inhibition Studies
Beyond their direct anticancer effects, this compound derivatives have been studied for their ability to inhibit other enzymes with therapeutic relevance.
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Elevated levels of MAGL have been associated with aggressive cancers, making it a promising therapeutic target.
A 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study was conducted on a dataset of 37 benzotriazol-1-yl carboxamide derivatives to understand their MAGL inhibitory activity. This study identified key structural features crucial for potent MAGL inhibition, including the presence of a hydrogen-bond acceptor, a positive center, and specific positioning of hydrophobic groups. The IC50 values for these derivatives were well-defined, providing a basis for the design of novel and more potent MAGL inhibitors.
| Compound (Benzotriazol-1-yl carboxamide derivative) | MAGL Inhibitory Activity (IC50, nM) | Reference |
|---|---|---|
| Compound 1 | 1400 | |
| Compound 10 | 110 | |
| Compound 20 | 27 | |
| Compound 30 | 11 | |
| Compound 37 | 1.5 |
Alpha-Glucosidase Inhibition for Antidiabetic Potentials
This compound derivatives have been identified as a promising class of compounds for the management of type 2 diabetes through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can delay glucose absorption, thereby controlling postprandial hyperglycemia. nih.govresearchgate.net
In one study, a series of benzotriazinone carboxamides were synthesized and evaluated for their α-glucosidase inhibitory potential in vitro. nih.gov The results revealed that several of the synthesized compounds exhibited moderate to excellent activity. nih.gov Notably, compounds 14k and 14l were found to be potent inhibitors with IC₅₀ values of 27.13 ± 0.12 µM and 32.14 ± 0.11 µM, respectively. nih.gov These values indicate a higher potency compared to the standard antidiabetic drug acarbose, which presented an IC₅₀ value of 37.38 ± 0.12 µM in the same assay. nih.gov
Another study focused on benzotriazole-based bis-Schiff base scaffolds and also reported outstanding inhibition profiles against the α-glucosidase enzyme. nih.gov The synthetic compounds displayed a wide range of inhibitory activity, with IC₅₀ values from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM. nih.govsemanticscholar.org When compared against the standard, acarbose (IC₅₀ = 10.30 ± 0.20 µM), fifteen of the twenty synthesized scaffolds were identified as more potent. nih.govsemanticscholar.org Molecular docking studies supported these experimental findings, helping to elucidate the binding modes of these active inhibitors within the enzyme's active site. nih.gov
These research findings underscore the potential of designing novel α-glucosidase inhibitors based on the this compound scaffold. The structure-activity relationship data gathered from these studies, which relate inhibitory potency to the nature and position of various functional groups, provide a valuable foundation for the development of new and more effective antidiabetic agents. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard Drug | Standard Drug IC₅₀ (µM) |
| Benzotriazinone Carboxamide 14k | Alpha-glucosidase | 27.13 ± 0.12 nih.gov | Acarbose | 37.38 ± 0.12 nih.gov |
| Benzotriazinone Carboxamide 14l | Alpha-glucosidase | 32.14 ± 0.11 nih.gov | Acarbose | 37.38 ± 0.12 nih.gov |
| Benzotriazole-based bis-Schiff base scaffolds (most potent) | Alpha-glucosidase | 1.10 ± 0.05 nih.gov | Acarbose | 10.30 ± 0.20 nih.gov |
| Benzotriazole-based bis-Schiff base scaffolds (least potent active) | Alpha-glucosidase | 28.30 ± 0.60 nih.gov | Acarbose | 10.30 ± 0.20 nih.gov |
Other Enzyme Systems as Therapeutic Targets
Beyond α-glucosidase, derivatives of this compound are being investigated as inhibitors of other enzyme systems with significant therapeutic relevance. One such target is Monoacylglycerol lipase (MAGL), a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov The inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. nih.gov
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of benzotriazol-1-yl carboxamide derivatives to understand their inhibitory activity against MAGL. nih.gov This computational study aimed to build a 3D pharmacophore model to guide the design of new and more potent MAGL inhibitors. nih.gov The resulting QSAR model was statistically significant, with a high correlation coefficient (r² = 0.9228) and predictive ability (q² = 0.871). nih.gov The study suggested that specific structural features, such as a hydrogen bond acceptor, a positive center, and the strategic positioning of hydrophobic groups, are critical for effective MAGL inhibition. nih.gov This research provides a clear framework for the lead optimization of benzotriazol-1-yl carboxamide derivatives as potential therapeutic agents targeting the MAGL enzyme. nih.gov
Other Biological Activities and Pharmacological Potentials
Antioxidative Properties and Free Radical Scavenging Mechanisms
Benzotriazole derivatives, including those with a carboxamide moiety, have demonstrated notable antioxidant activity. researchgate.net Antioxidants are crucial for stabilizing free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced during cellular metabolism and can cause cellular damage if left unchecked. researchgate.netmdpi.com
In one study, a series of benzotriazole derivatives substituted with N-phenylacetamide and acetylcarbamic acid were screened for their antioxidant capacity using the Griess reaction assay, which measures nitrogen scavenging activity. researchgate.net The mechanism involves the derivatives interfering with the production of nitric oxide, a strong oxidizing agent. researchgate.net Several of the synthesized compounds, specifically IIa, IIIa, and IIb , showed the highest antioxidant activity in this assay. researchgate.net Another investigation highlighted an N1-carbonyl-substituted benzotriazole derivative that exhibited a significant DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical interaction rate of 85%, comparable to the 91% rate of the reference compound, nordihydroguaiaretic acid. gsconlinepress.com This derivative also showed a 31% inhibition of lipid peroxidation. gsconlinepress.com
The mechanisms by which antioxidants scavenge free radicals are generally categorized into three main pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov
HAT Mechanism: The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. nih.gov
SET-PT Mechanism: This two-step process begins with the antioxidant transferring an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. nih.gov
SPLET Mechanism: This pathway is also a two-step process, but it starts with the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical. nih.gov
The specific mechanism employed by a this compound derivative depends on its molecular structure, the properties of the free radical, and the solvent environment. nih.govrsc.org The presence of free phenolic and amine groups on benzotriazole derivatives has been specifically linked to distinct antioxidant activities. gsconlinepress.com
Anti-inflammatory Effects and Related Biological Pathways
Derivatives of benzotriazole have shown significant potential as anti-inflammatory agents. ijrrjournal.commdpi.com The anti-inflammatory activity of these compounds is often linked to their ability to modulate key biological pathways involved in the inflammatory response.
Research has demonstrated that certain benzotriazole derivatives can exert anti-inflammatory effects comparable to or even superior to standard drugs. For instance, a tetrazole-linked sulfanilamide benzotriazole derivative displayed superior anti-inflammatory activity when compared to paracetamol. ijrrjournal.comijpp.org.in Another compound, benzotriazole-6-carboxylic acid , was found to exhibit potent anti-inflammatory action through the inhibition of cytosolic phospholipase A2 (cPLA2). ijpp.org.in
Analgesic Properties
Several studies have highlighted the analgesic (pain-relieving) properties of benzotriazole derivatives, suggesting their potential as a scaffold for developing new pain management therapies. ijpp.org.inresearchgate.net The analgesic activity is often evaluated alongside anti-inflammatory potential, as pain is a cardinal sign of inflammation.
In a study involving a series of chlorosubstituted, phenoxyacetyl benzotriazoles, one specific derivative, compound 4c , emerged for its notable analgesic effect. nih.gov This indicates that specific substitutions on the benzotriazole core are crucial for enhancing this particular pharmacological activity. Another investigation into 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-one derivatives also confirmed analgesic efficacy using the Eddy and Leimbach technique. ijpp.org.in Furthermore, some benzotriazole derivatives have demonstrated analgesic effects that surpass those of standard drugs. gsconlinepress.com
The related compound carboxyamidotriazole (CAI) has been shown to possess significant analgesic activity in various animal models, including the acetic acid-induced writhing test and the formalin test. nih.gov These models represent different types of pain (visceral and inflammatory), suggesting a broad spectrum of analgesic action. The mechanism behind this activity is likely linked to its anti-inflammatory properties, such as the reduction of pro-inflammatory cytokines that can sensitize nerve endings. nih.gov
Anticonvulsant Potentials
The benzotriazole scaffold has been explored for the development of novel anticonvulsant agents to treat neurological disorders like epilepsy. researchgate.netijpsjournal.com Research has focused on synthesizing various derivatives and evaluating their ability to protect against seizures in preclinical models.
One study involved the synthesis of novel benzotriazole-linked triazine derivatives (PTB1-5 ). ijpsjournal.com These compounds were tested in the maximal electroshock seizure (MES) model in rats. The results showed that compounds PTB1, PTB2, and PTB5 significantly reduced the onset of hind limb extension, demonstrating considerable anticonvulsant action. ijpsjournal.com In silico docking studies for these derivatives suggested a potential mechanism of action involving binding affinity to the GABA-AT receptor. ijpsjournal.com
Another series of compounds, 1-(substituted)-5-[(N-benzotriazolo-methyl)-1,3,4-thiadiazolyl]-imidazole-2-thiones, were also synthesized and evaluated for their anticonvulsant activity. ijpsr.com Additionally, research into 1,2,4-triazole-3-thione derivatives has shown that these compounds can possess promising anticonvulsant activity in the MES test, which is a model for generalized tonic-clonic seizures. unifi.it Some of these compounds exhibited a protective effect against 6Hz-induced seizures, a model for pharmacoresistant epilepsy, with median effective doses (ED₅₀) ranging from 40.9 to 169.7 mg/kg. unifi.it These findings highlight the versatility of the benzotriazole and related triazole structures as a foundation for designing new antiepileptic drugs with potentially novel mechanisms of action. ijpsjournal.comnih.gov
| Compound Series | Animal Model | Most Potent Compound(s) | Key Finding |
| Benzotriazole-linked triazine derivatives | Maximal Electroshock Seizure (MES) | PTB1, PTB2, PTB5 | Significant reduction in hind limb extension onset. ijpsjournal.com |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | 6 Hz Seizure Test | TP-427 | ED₅₀ of 40.9 to 64.9 mg/kg, more potent than valproate. unifi.it |
| Benzo[d]oxazoles containing triazole | MES and sc-PTZ | Compound 19 | ED₅₀ values of 11.4 mg/kg (MES) and 31.7 mg/kg (sc-PTZ). nih.gov |
Vasorelaxant Properties
This compound derivatives have been investigated for their potential as vasorelaxant agents, drawing inspiration from the known properties of other vasorelaxing compounds. Research in this area has focused on designing and synthesizing novel benzotriazole derivatives that can act as bioisosteric analogues to established vasorelaxants.
One notable area of research involves the development of 5-substituted-carboxamido-triazolyl-benzotriazoles. These compounds were conceptualized as analogues of NS1619, a known activator of Ca2+-activated K+ channels (BKCa channels), which plays a crucial in promoting vasorelaxation nih.gov. The underlying principle of this research is that by mimicking the structural and electronic features of NS1619, the benzotriazole derivatives may exhibit similar biological activity. The core idea is that the benzotriazole moiety, combined with a carboxamide linker and a triazole ring, can interact with the target channels or receptors involved in smooth muscle relaxation.
The design of these derivatives often involves modifying the substituent at the 5-position of the benzotriazole ring to optimize activity and selectivity. The exploration of these derivatives highlights the versatility of the benzotriazole scaffold in medicinal chemistry for the development of new cardiovascular agents.
Table 1: Benzotriazole Derivatives Investigated for Vasorelaxant Properties
| Derivative Class | Rationale | Target |
| 5-substituted-carboxamido-triazolyl-benzotriazoles | Bioisosteric analogues of the known vasorelaxant NS1619. | BKCa channels |
DNA Cleavage Activity
Certain derivatives of benzotriazole have been engineered as "photonucleases," which are molecules capable of cleaving DNA upon activation by light. This approach offers the potential for targeted DNA damage in therapeutic applications, such as anticancer therapy, where cleavage can be spatially and temporally controlled by light exposure.
These benzotriazole-based DNA cleaving agents are designed to generate a reactive phenyl radical upon photochemical activation, which then leads to the cleavage of the DNA backbone acs.org. Research has demonstrated that these compounds can efficiently and selectively cleave DNA. To enhance their efficacy and sequence specificity, these benzotriazole photonucleases have been covalently linked to DNA minor groove binders acs.org.
The rationale behind this conjugation is to increase the local concentration of the cleaving agent in proximity to the DNA and to direct it to specific DNA sequences recognized by the minor groove binder. Studies have shown that these conjugates are significantly more effective at cleaving DNA than the unconjugated benzotriazole derivatives, with some conjugates being at least 10-fold more effective acs.org. The cleavage sites are often located at the 5' end of the binding sites of the minor groove binder, demonstrating the targeted nature of this approach acs.org. The intrinsic chemical reactivity of the benzotriazole subunit contributes to the potent and selective DNA cleavage observed with these hybrid compounds acs.org.
Table 2: Research Findings on DNA Cleavage Activity of Benzotriazole Derivatives
| Derivative Type | Mechanism of Action | Key Findings |
| Benzotriazole Photonucleases | Photochemical activation generates a phenyl radical that cleaves DNA. | Can be triggered by light to induce DNA cleavage. |
| Conjugates with DNA Minor Groove Binders | Increased local concentration and sequence-specific targeting. | At least 10-fold more effective in DNA cleavage than unconjugated derivatives; cleaves at specific sites. acs.org |
Enhancing Solubility and Stability of Active Pharmaceutical Ingredients
The benzotriazole scaffold is recognized in medicinal chemistry for its chemical stability and favorable solubility properties gsconlinepress.com. These characteristics make it a desirable component in the design of new drug candidates. However, there is a lack of specific research in the available scientific literature demonstrating the use of this compound itself as an agent to enhance the solubility and stability of other active pharmaceutical ingredients (APIs).
While general strategies for improving drug solubility and stability include the formation of salts or co-crystals, and the modification of the API's chemical structure, the direct application of this compound for this purpose is not well-documented. The primary reported applications of this compound are as a corrosion inhibitor and as a reagent in the synthesis of urea (B33335) derivatives sigmaaldrich.com.
Research into improving the physicochemical properties of poorly soluble drugs has often focused on derivatives of other heterocyclic systems, such as benzimidazoles. For instance, forming salts of the benzimidazole-containing drug albendazole has been shown to significantly improve its solubility and dissolution rate mdpi.comnih.gov. While benzotriazoles and benzimidazoles share structural similarities, the specific utility of this compound in enhancing the formulation of other APIs remains an area for potential future investigation.
Future Directions and Research Gaps in Benzotriazole 1 Carboxamide Studies
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For Benzotriazole-1-carboxamide and its analogues, future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more sustainable practices. A primary research gap is the limited number of studies dedicated to applying green chemistry principles specifically to this class of compounds.
Key areas for exploration include:
Solvent-Free and Aqueous Conditions: Research into N-alkylation of benzotriazole (B28993) has demonstrated the feasibility of solvent-free methods, often utilizing microwave irradiation or basic ionic liquids to facilitate the reaction. nih.govresearchgate.net Future work should aim to adapt these principles for the synthesis of this compound, minimizing the reliance on volatile and often hazardous organic solvents. Catalyst- and solvent-free conditions have proven effective for creating related benzotriazole-based β-amino alcohols, suggesting this is a viable path forward. nih.gov
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a critical aspect of sustainable synthesis. One novel approach involves using silica-supported silver particles as a catalyst, which is noted to be cheap, easy to separate, and reusable. google.com Another avenue involves the development of nanocatalysts, such as ZnO-CTAB, which can be used in aqueous media. rsc.org
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce chemical reactions, represents a significant opportunity. This technique, already applied to the synthesis of peptides using N-acyl benzotriazole derivatives, drastically reduces solvent usage and can lead to higher yields and cleaner reaction profiles. acs.org
Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation can dramatically shorten reaction times and improve yields. nih.gov A systematic exploration of microwave-assisted protocols for synthesizing a broader library of this compound derivatives is a promising research direction.
| Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions conducted without a solvent medium, often with microwave or thermal conditions. | Reduces volatile organic compound (VOC) emissions; simplifies purification. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis (MWI) | Uses microwave energy to heat reactions. | Faster reaction times; often results in higher yields and purity. | nih.gov |
| Mechanochemistry | Uses mechanical energy (e.g., ball milling) to drive reactions. | Drastically reduces or eliminates solvent use; energy-efficient. | acs.org |
| Reusable Catalysis | Employs catalysts (e.g., silica-supported metals, nanocrystals) that can be recovered and reused. | Lowers costs; reduces catalyst waste and environmental impact. | google.comrsc.org |
Advanced Mechanistic Elucidation and Reaction Optimization
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and achieving desired outcomes with high efficiency and selectivity. For this compound synthesis, there remains a gap in the detailed mechanistic studies for many of its formation and derivatization reactions.
Future research should prioritize:
Integrated Computational and Experimental Studies: The synergy between computational chemistry and experimental work is a powerful tool. Computational studies can elucidate energy profiles and map out transition states, providing theoretical support for observed experimental results. researchgate.netbohrium.com This dual approach can predict reaction feasibility, explain product distributions, and guide the rational optimization of reaction conditions.
Kinetic and Spectroscopic Analysis: In-depth kinetic studies, coupled with real-time spectroscopic monitoring (e.g., NMR, IR), can provide invaluable data on reaction rates, intermediates, and byproduct formation. This information is crucial for fine-tuning parameters such as temperature, pressure, and catalyst loading to maximize yield and purity.
Systematic Condition Screening: The optimization of reaction conditions, such as solvent, base, and temperature, is often performed. nih.gov However, applying high-throughput screening technologies could accelerate this process, allowing for the rapid evaluation of a wide array of variables to identify the most efficient and robust reaction conditions.
Development of Advanced Computational Models for Predictive Research
Computational modeling is transitioning from a supplementary tool to a predictive powerhouse in chemical research. For this compound, the development of sophisticated computational models can significantly accelerate the discovery of new derivatives with tailored properties.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR studies have already proven successful for benztriazol-1-yl carboxamide derivatives, establishing a clear link between the three-dimensional arrangement of structural features and biological activity, such as the inhibition of monoacylglycerol lipase (MAGL). nih.govnih.gov These models allow for the virtual screening of novel compounds and guide the design of more potent molecules by identifying key pharmacophoric elements like hydrogen bond acceptors and hydrophobic regions. nih.gov Expanding these models to other biological targets is a logical next step.
Molecular Docking and Dynamics: In silico molecular docking is essential for visualizing and predicting how a ligand interacts with the binding site of a biological target, such as an enzyme. nih.govresearchgate.netcurrentopinion.be This technique helps in understanding the specific interactions (e.g., hydrogen bonds, pi-pi interactions) that govern binding affinity and selectivity. mdpi.com Further research using molecular dynamics simulations can provide a more dynamic picture of these interactions over time.
Density Functional Theory (DFT) Studies: DFT calculations are used to investigate electronic parameters like frontier molecular orbitals (HOMO-LUMO) and chemical hardness. nih.govresearchgate.net These calculations provide insights into a molecule's reactivity and its potential for interaction with biological systems, complementing the findings from docking and QSAR studies. researchgate.net
| Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|
| r² (Coefficient of Determination) | 0.9228 | Indicates a strong correlation between observed and predicted activities for the training set. | nih.govnih.gov |
| q² (Cross-validated r²) | 0.871 | Demonstrates the model's high internal predictive ability (obtained by leave-one-out). | nih.govnih.gov |
| Fisher's Ratio (F) | 82.8 | A high value confirms the statistical significance of the model. | nih.govnih.gov |
| RMSE (Root-Mean-Square Error) | 0.2564 | A low value indicates a small deviation between predicted and observed values. | nih.govnih.gov |
| Pearson-R | 0.9512 | Shows an excellent correlation between predicted and observed activities for the test set. | nih.gov |
Design of Highly Selective and Potent Biological Agents
While the benzotriazole scaffold is known for its broad biological activity, a key challenge and research gap is the development of derivatives with high selectivity for specific biological targets. gsconlinepress.com Achieving selectivity is crucial for minimizing off-target effects and creating effective therapeutic agents.
Future research should focus on:
Target-Specific Design: Leveraging the computational models described above, researchers can design this compound derivatives that are tailored to the active site of a specific enzyme or receptor. For example, studies have aimed to design selective inhibitors of protein kinase CK2 and viruses like Coxsackievirus B5. gsconlinepress.comnih.gov
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the substituents on the benzotriazole and carboxamide moieties and evaluating the resulting changes in biological activity will continue to be a vital research area. For instance, the substitution of halogen atoms on the benzene (B151609) ring has been shown to enhance the bioactivity of some benzotriazole derivatives. gsconlinepress.com
Exploiting Novel Biological Targets: The application of this compound derivatives is not limited to historical targets. There is an opportunity to screen these compounds against emerging therapeutic targets in areas like cancer, neurodegenerative diseases, and infectious diseases caused by drug-resistant pathogens. acs.orggrowingscience.com
| Compound/Derivative Class | Biological Target | Reported Activity | Reference |
|---|---|---|---|
| 4, 5, 6, 7-tetrabromobenzotriazole | Protein kinase CK2 | Highly selective inhibition, relevant for anticancer activity. | gsconlinepress.com |
| Halogenated benzotriazole nucleosides | West Nile virus enzyme (NTPase/helicase) | Selective antiviral activity with an IC50 of 0.3 µM. | gsconlinepress.com |
| Compound 18e (a benzotriazole derivative) | Coxsackievirus B5 (CVB5) | Selective antiviral activity with an EC50 value between 6 and 18.5 µM. | nih.gov |
| Benzotriazole-substituted primaquine | Lipoxygenase (LOX) | Good inhibitory activity, relevant for anti-inflammatory effects. | gsconlinepress.com |
Integration with Emerging Technologies in Drug Discovery and Materials Science
The convergence of chemistry with other scientific and technological fields opens up new frontiers for this compound. A significant research gap exists in systematically applying cutting-edge technologies to explore the full potential of this compound class.
Future research should embrace:
High-Throughput Screening (HTS): Integrating HTS platforms with libraries of diverse this compound derivatives can rapidly identify lead compounds for a wide range of biological targets, accelerating the initial stages of drug discovery.
Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing chemical and biological data to predict the properties of novel, un-synthesized this compound derivatives. This can guide synthetic efforts toward molecules with the highest probability of success.
Advanced Materials Science: Benzotriazole and its derivatives are well-known as effective corrosion inhibitors for copper and its alloys. wikipedia.orgscience.gov Future research could focus on incorporating this compound into "smart" coatings that release the inhibitor in response to specific environmental triggers. Furthermore, their role as UV photostabilizers in polymers could be enhanced to develop more durable and sustainable materials. gsconlinepress.comgsconlinepress.com
Long-Term Environmental and Health Impact Considerations from a Research Perspective
As the production and application of this compound and its derivatives increase, it is imperative to address their potential long-term environmental and health impacts from the outset. A proactive research approach is needed to ensure that new chemical entities are designed with safety and sustainability in mind.
Critical research gaps and future directions include:
Biodegradation Pathway Elucidation: Studies on related benzotriazoles show they are only partially persistent in wastewater treatment, with biodegradation half-lives ranging from approximately 1 to 8.5 days in activated sludge. acs.org A critical research need is to identify the specific biotransformation pathways and products of this compound. Research has shown that derivatives like 5-methyl-1H-benzotriazole can degrade into persistent products such as 1H-benzotriazole-5-carboxylic acid, which are subsequently found in wastewater effluents. acs.org Understanding these pathways is the first step toward designing more biodegradable alternatives.
Ecotoxicology and "Benign-by-Design": Benzotriazole derivatives are recognized as emerging aquatic contaminants that can be toxic to organisms. researchgate.netnih.gov Future research must include comprehensive ecotoxicological assessments early in the development process. This data can inform a "benign-by-design" approach, where molecules are engineered to have minimal environmental impact without sacrificing efficacy. For example, studies suggest that carboxylated benzotriazoles are more readily biodegradable than their methylated counterparts. researchgate.net
Long-Term Health Effects: While acute toxicity is often studied, there is a significant gap in understanding the potential long-term health effects of chronic, low-level exposure to these compounds and their degradation products. Recent studies on related benzotriazole UV stabilizers have indicated potential neurotoxicity at environmental concentrations, highlighting the need for further investigation in this area. nih.gov
| Compound | Biodegradation Half-life (in activated sludge) | Identified Transformation Products | Reference |
|---|---|---|---|
| 1H-Benzotriazole | 1.0 days | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole | acs.org |
| 5-methyl-1H-benzotriazole | 0.9 days | 1H-benzotriazole-5-carboxylic acid | acs.org |
| 4-methyl-1H-benzotriazole | 8.5 days | Not specified | acs.org |
Q & A
Q. What are the standard synthetic routes for Benzotriazole-1-carboxamide, and how can reaction conditions be optimized?
this compound is synthesized via the reaction of N-cyanobenzotriazole with 30% H₂O₂ in dichloromethane at 25°C, catalyzed by n-Bu₄N⁺HSO₄⁻ . Optimization parameters include:
- Catalyst loading : Adjusting the amount of n-Bu₄N⁺HSO₄⁻ to balance reaction rate and yield.
- Solvent choice : Dichloromethane is preferred due to its inertness and ability to stabilize intermediates.
- Temperature control : Maintaining 25°C prevents side reactions. Alternative routes may involve substituting H₂O₂ with other oxidizing agents under controlled pH.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
Key methods include:
- Thin-layer chromatography (TLC) : To monitor reaction progress and confirm purity .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural elucidation (e.g., confirming carboxamide formation) .
- LC/MS : To determine molecular weight and assess purity .
- Elemental analysis : Validates empirical formulas .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation.
- Waste disposal : Segregate chemical waste and collaborate with certified waste management services for safe disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies of this compound derivatives?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Structural modifications : Compare substituent effects (e.g., methyl vs. chloro groups) on activity .
- Dose-response validation : Use multiple concentrations to confirm IC₅₀ values and rule out false positives .
Q. What strategies improve synthetic yields of Benzotriazole-dicarboxamide derivatives?
Based on yields reported for derivatives (e.g., 10f: 30%, 7g: 20% ):
- Reaction time optimization : Extend time for sterically hindered substrates (e.g., 72 hours for bulky aryl groups).
- Catalyst screening : Test alternative phase-transfer catalysts to enhance reactivity.
- Purification methods : Use column chromatography or recrystallization to isolate high-purity products .
Q. How do substituents on the benzotriazole ring influence antitumor activity in dicarboxamide derivatives?
Substituent effects are evident in studies of derivatives like 8a (dimethyl groups) and 10g (unsubstituted ring):
Q. What methodologies enable the synthesis of antifungal this compound analogs?
- Intermediate preparation : Synthesize o-aminophenylurea via this compound and amines under mild conditions .
- Derivatization : Introduce hydrophobic groups (e.g., alkyl chains) to improve membrane permeability.
- Bioactivity screening : Use agar diffusion assays against fungal strains (e.g., Candida albicans) to evaluate potency .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound derivatives?
- Concentration range : Test 0.1–100 µM to capture full activity profiles.
- Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle controls.
- Replicates : Perform triplicate measurements to ensure statistical significance .
Q. What steps validate the purity of synthesized derivatives for publication?
- Melting point analysis : Compare observed values (e.g., 170–175°C for this compound ) with literature data.
- Chromatographic validation : Ensure single spots in TLC and sharp HPLC peaks.
- Spectroscopic consistency : Match NMR shifts with predicted values .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Feasibility : Prioritize derivatives with accessible starting materials (e.g., commercial amines).
- Novelty : Explore understudied substituents (e.g., fluorinated groups) for unique bioactivity.
- Ethical compliance : Adhere to institutional guidelines for cytotoxic compound handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
